Cas no 39190-92-6 (N-ethyl-4-methylcyclohexan-1-amine, Mixture of diastereomers)

N-Ethyl-4-methylcyclohexan-1-amine is a cyclohexylamine derivative supplied as a mixture of diastereomers. This compound is characterized by its secondary amine functionality and the presence of a methyl substituent at the 4-position of the cyclohexane ring, introducing stereochemical complexity. The diastereomeric mixture may offer distinct reactivity profiles, making it useful in synthetic applications where stereochemical diversity is desired. Its structural features enable potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of chiral amines. The ethyl group enhances lipophilicity, which may influence solubility and reactivity in organic transformations. Careful handling is recommended due to the amine's basicity and potential sensitivity to air or moisture.
N-ethyl-4-methylcyclohexan-1-amine, Mixture of diastereomers structure
39190-92-6 structure
商品名:N-ethyl-4-methylcyclohexan-1-amine, Mixture of diastereomers
CAS番号:39190-92-6
MF:C9H19N
メガワット:141.2538626194
MDL:MFCD09927737
CID:5224452
PubChem ID:12815118

N-ethyl-4-methylcyclohexan-1-amine, Mixture of diastereomers 化学的及び物理的性質

名前と識別子

    • Cyclohexanamine, N-ethyl-4-methyl-
    • N-ethyl-4-methylcyclohexan-1-amine, Mixture of diastereomers
    • MDL: MFCD09927737
    • インチ: 1S/C9H19N/c1-3-10-9-6-4-8(2)5-7-9/h8-10H,3-7H2,1-2H3
    • InChIKey: NKSZFKLFWWMCGB-UHFFFAOYSA-N
    • ほほえんだ: C1(NCC)CCC(C)CC1

N-ethyl-4-methylcyclohexan-1-amine, Mixture of diastereomers 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-32255-0.05g
N-ethyl-4-methylcyclohexan-1-amine
39190-92-6 95.0%
0.05g
$69.0 2025-03-19
Enamine
EN300-32255-0.25g
N-ethyl-4-methylcyclohexan-1-amine
39190-92-6 95.0%
0.25g
$149.0 2025-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1317010-2.5g
n-Ethyl-4-methylcyclohexan-1-amine
39190-92-6 98%
2.5g
¥8607.00 2024-05-15
Enamine
EN300-32255-0.1g
N-ethyl-4-methylcyclohexan-1-amine
39190-92-6 95.0%
0.1g
$105.0 2025-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1317010-5g
n-Ethyl-4-methylcyclohexan-1-amine
39190-92-6 98%
5g
¥11894.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1317010-250mg
n-Ethyl-4-methylcyclohexan-1-amine
39190-92-6 98%
250mg
¥1512.00 2024-05-15
Enamine
EN300-32255-2.5g
N-ethyl-4-methylcyclohexan-1-amine
39190-92-6 95.0%
2.5g
$754.0 2025-03-19
1PlusChem
1P028XN9-5g
N-ethyl-4-methylcyclohexan-1-amine,Mixtureofdiastereomers
39190-92-6 95%
5g
$1440.00 2023-12-17
1PlusChem
1P028XN9-10g
N-ethyl-4-methylcyclohexan-1-amine,Mixtureofdiastereomers
39190-92-6 95%
10g
$2107.00 2023-12-17
1PlusChem
1P028XN9-2.5g
N-ethyl-4-methylcyclohexan-1-amine,Mixtureofdiastereomers
39190-92-6 95%
2.5g
$994.00 2024-05-03

N-ethyl-4-methylcyclohexan-1-amine, Mixture of diastereomers 関連文献

N-ethyl-4-methylcyclohexan-1-amine, Mixture of diastereomersに関する追加情報

N-ethyl-4-methylcyclohexan-1-amine, Mixture of diastereomers (CAS No. 39190-92-6): A Comprehensive Overview in Modern Chemical Biology

N-ethyl-4-methylcyclohexan-1-amine, Mixture of diastereomers, identified by the Chemical Abstracts Service Number (CAS No.) 39190-92-6, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This mixture of diastereomers exhibits a unique structural framework that has garnered attention for its potential applications in drug discovery and molecular recognition. The compound belongs to the class of cyclohexylamine derivatives, characterized by a cyclohexane ring substituted with an ethyl group at the 1-position and a methyl group at the 4-position. Such structural motifs are frequently explored in medicinal chemistry due to their ability to modulate biological activity through precise steric and electronic interactions.

The stereochemical complexity of this mixture arises from the presence of diastereomers, which are stereoisomers that are not mirror images of each other. This feature is particularly relevant in modern drug design, where enantioselectivity and diastereoselectivity play crucial roles in determining the efficacy and safety profiles of therapeutic agents. The diastereomeric mixture of N-ethyl-4-methylcyclohexan-1-amine presents a challenging yet fascinating system for studying the influence of stereochemistry on molecular interactions.

Recent advancements in computational chemistry and high-throughput screening have enabled researchers to delve deeper into the structural and functional properties of such compounds. The use of molecular modeling techniques has revealed that the diastereomers in this mixture exhibit distinct binding affinities and orientations when interacting with biological targets. This finding underscores the importance of considering stereochemical diversity in the development of novel pharmacological agents.

In the context of drug discovery, N-ethyl-4-methylcyclohexan-1-amine, Mixture of diastereomers has been investigated for its potential role as an intermediate in synthesizing more complex molecules with targeted biological activities. For instance, derivatives of this compound have shown promise in modulating neurotransmitter receptors, which could have implications for treating neurological disorders. The cyclohexane ring serves as a versatile scaffold that can be further functionalized to enhance binding specificity and pharmacokinetic properties.

The synthesis of this compound involves multi-step organic transformations, including alkylation and reduction reactions, which highlight its synthetic utility. The presence of both ethyl and methyl substituents introduces conformational flexibility, allowing for diverse interactions with biological macromolecules. This flexibility is often exploited in medicinal chemistry to optimize drug-like properties such as solubility, permeability, and metabolic stability.

Current research focuses on leveraging the stereochemical diversity inherent in this mixture to develop enantiopure or diastereomerically pure derivatives with enhanced therapeutic potential. Techniques such as asymmetric synthesis and chiral resolution are being employed to isolate individual diastereomers for detailed biological evaluation. These efforts are driven by the recognition that subtle differences in molecular structure can significantly impact biological outcomes.

The application of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy has been instrumental in characterizing the complex mixture of diastereomers. These analytical methods provide high-resolution structural information, enabling researchers to elucidate the stereochemistry and conformational preferences of each component. Such data is critical for understanding how these compounds interact with biological targets at the molecular level.

In summary, N-ethyl-4-methylcyclohexan-1-amine, Mixture of diastereomers (CAS No. 39190-92-6) represents a valuable resource for chemical biologists and pharmaceutical researchers. Its unique structural features, stereochemical complexity, and synthetic accessibility make it a compelling candidate for further exploration in drug discovery. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in developing next-generation therapeutics.

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